molecular formula C13H23NO B6047311 4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine

Cat. No.: B6047311
M. Wt: 209.33 g/mol
InChI Key: ABCMGHIEFHYABK-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexene ring attached to a morpholine ring, with two methyl groups at the 2 and 6 positions of the morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the cyclohex-3-en-1-ylmethylamine is reacted with a halogenated derivative of 2,6-dimethylmorpholine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of automated systems and advanced monitoring techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.

    Cyclohex-3-en-1-ylmethanamine: Another compound with a similar cyclohexene ring structure.

Uniqueness

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine is unique due to its specific combination of a cyclohexene ring and a morpholine ring with methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCMGHIEFHYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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